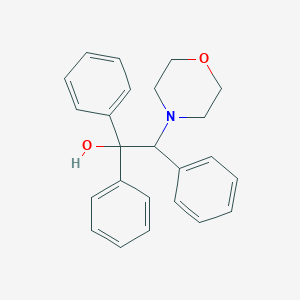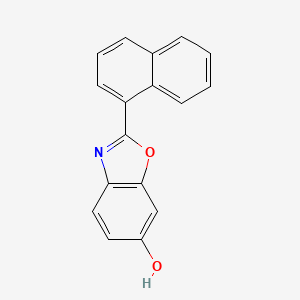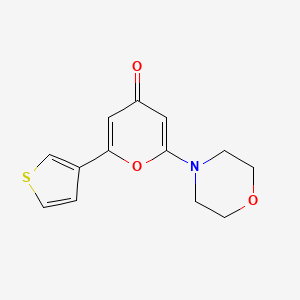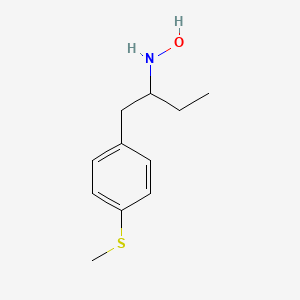
2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxyamino group attached to a propane backbone, with an ethylthiophenyl substituent. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane can be achieved through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, allowing for the production of enantiopure amines with high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and transaminases in industrial settings allows for the efficient production of this compound, minimizing waste and reducing the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane undergoes various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethylthiophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), amines (from reduction), and various substituted derivatives (from substitution).
Aplicaciones Científicas De Investigación
2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane involves its interaction with molecular targets and pathways within biological systems. The compound is known to play a key role in mediating the regulation of the availability of serotonin to other receptors of serotonergic systems . It terminates the action of serotonin and recycles it in a sodium-dependent manner, thereby influencing serotonergic signaling and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
- 2-N-Hydroxyamino-1-(4-ethylthiophenyl)butane
- 2-N-Hydroxyamino-1-methyl-6-phenylimidazo [4,5-b]pyridine
Uniqueness
2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its hydroxyamino group and ethylthiophenyl substituent confer unique properties that differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H17NOS |
|---|---|
Peso molecular |
211.33 g/mol |
Nombre IUPAC |
N-[1-(4-ethylsulfanylphenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C11H17NOS/c1-3-14-11-6-4-10(5-7-11)8-9(2)12-13/h4-7,9,12-13H,3,8H2,1-2H3 |
Clave InChI |
JDIRZPZVUPWDQO-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(C=C1)CC(C)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)



![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)


![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)


![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)

